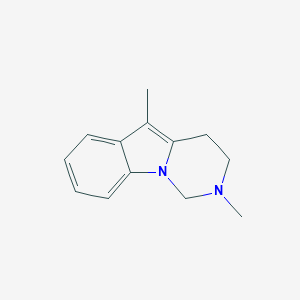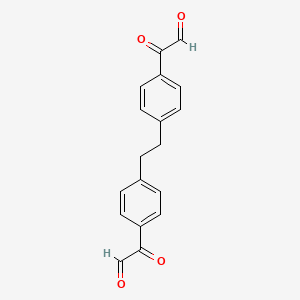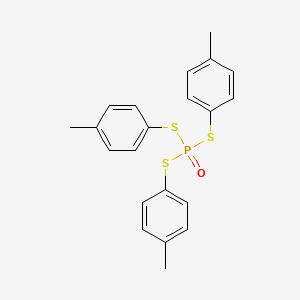![molecular formula C7H15ClSi2 B14719062 Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- CAS No. 22843-61-4](/img/structure/B14719062.png)
Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- can be achieved through both direct and indirect methods. The direct synthesis method involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst . This reaction typically occurs under controlled conditions to ensure high yield and purity. The indirect synthesis method involves the reaction of other organosilicon compounds with acetylene or other alkynes . Both methods have their advantages and disadvantages, and the choice of method depends on factors such as raw material availability, reaction conditions, and desired product purity.
Chemical Reactions Analysis
Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including addition, substitution, and coupling reactions . Common reagents used in these reactions include aldehydes, ketones, halogenated hydrocarbons, and diazo compounds . For example, it can react with aldehydes and ketones to form enols or ketenes, and with halogenated hydrocarbons to produce silicone compounds with specific substituents . Additionally, it can participate in Sonogashira cross-coupling reactions to form 1,4-disubstituted 1,2,3-triazoles . The major products formed from these reactions are often valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- has a wide range of applications in scientific research. In chemistry, it is used as a key reagent for organic synthesis, enabling the formation of complex organic molecules through addition, substitution, and coupling reactions . In materials science, it is employed in the production of polycarbosilane films through laser-induced polymerization . In the field of drug research and development, it serves as an intermediate in the synthesis of potential tyrosine kinase 2 inhibitors. Additionally, it is used in the preparation of poly(ethynyltrimethylsilane) containing palladium (II) coordination sites, which have applications in catalysis .
Mechanism of Action
The mechanism of action of Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the silicon atom. The ethynyl group allows for addition and coupling reactions, while the silicon atom can form strong bonds with other elements, facilitating substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in Sonogashira cross-coupling reactions, the compound acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles .
Comparison with Similar Compounds
Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- can be compared with other similar organosilicon compounds, such as trimethylsilylacetylene and ethynyltrimethylsilane . These compounds share similar chemical properties, such as high chemical stability and reactivity, but differ in their specific applications and reactivity patterns. For example, trimethylsilylacetylene is commonly used in the synthesis of polycarbosilane films, while ethynyltrimethylsilane is used in the preparation of poly(ethynyltrimethylsilane) containing palladium (II) coordination sites . The unique combination of the ethynyl group and the silicon atom in Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- makes it particularly valuable for specific reactions and applications in organic synthesis and materials science .
Properties
CAS No. |
22843-61-4 |
|---|---|
Molecular Formula |
C7H15ClSi2 |
Molecular Weight |
190.82 g/mol |
IUPAC Name |
chloro-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C7H15ClSi2/c1-9(2,3)6-7-10(4,5)8/h1-5H3 |
InChI Key |
WTTIPSMRFXRJSY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


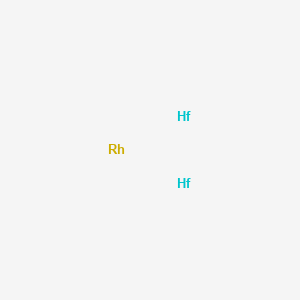
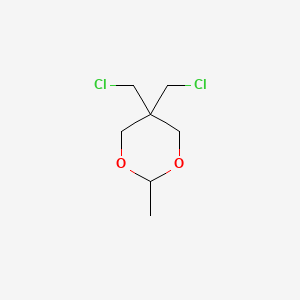
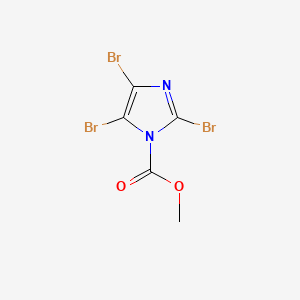
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
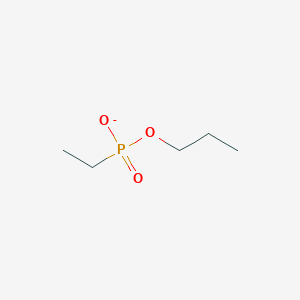
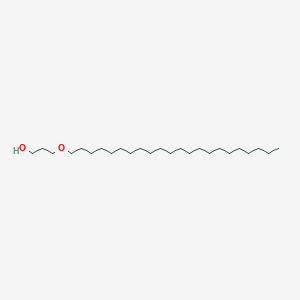


![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)

